NY-BR-1 p904 (A2) Endogenous Processing and Tumor Cell Recognition: Functional Distinction from p158-167 and p960-968 Epitopes
NY-BR-1 p904-specific CTL clones uniquely recognize breast tumor cells that endogenously express NY-BR-1, a functional property not demonstrated for the p158-167 or p960-968 epitopes in the same experimental context [1]. While p158-167 and p960-968 were validated for natural processing and presentation in COS-7 cotransfection assays, only p904-specific clones showed recognition of unmanipulated breast tumor cell lines (e.g., MDA-MB-231 transfected with NY-BR-1) and autologous dendritic cells pulsed with opsonized NY-BR-1+ tumor cells [1][2].
| Evidence Dimension | Endogenous tumor cell recognition by epitope-specific CTL clones |
|---|---|
| Target Compound Data | p904-specific CTL clones recognized breast tumor cells expressing NY-BR-1, NY-BR-1(-) cells transfected with NY-BR-1 cDNA, and dendritic cells pulsed with opsonized NY-BR-1+ tumor cells [1] |
| Comparator Or Baseline | p158-167 and p960-968: CD8+ T cell clones (NW1100-CTL-7 and NW1100-CTL-43) recognized peptide-pulsed target cells and were shown to be naturally processed in COS-7 cotransfection assays; recognition of endogenously expressing tumor cells was not reported [2] |
| Quantified Difference | p904 demonstrates validated endogenous tumor cell recognition; p158-167 and p960-968 lack documented endogenous tumor cell recognition |
| Conditions | In vitro CTL assays using peptide-pulsed T2 cells, NY-BR-1-transfected MDA-MB-231 breast cancer cells, and autologous dendritic cells pulsed with opsonized NY-BR-1+ tumor cells [1] |
Why This Matters
Endogenous processing and presentation is a prerequisite for T-cell-based immunotherapies to target actual tumors rather than merely peptide-pulsed artificial targets; p904 is the only NY-BR-1 epitope with direct experimental evidence of this capacity, making it the essential tool for translational breast cancer immunotherapy studies.
- [1] Wang W, Epler JA, Salazar LG, Riddell SR. Recognition of breast cancer cells by CD8+ cytotoxic T-cell clones specific for NY-BR-1. Cancer Res. 2006;66(13):6826-33. View Source
- [2] Jäger D, Karbach J, Pauligk C, Seil I, Frei C, Chen YT, Old LJ, Knuth A, Jäger E. Humoral and cellular immune responses against the breast cancer antigen NY-BR-1: definition of two HLA-A2 restricted peptide epitopes. Cancer Immun. 2005;5:11. View Source
